molecular formula C36H58CaO6S2 B038657 Benzenesulfonic acid, dodecyl-, calcium salt CAS No. 26264-06-2

Benzenesulfonic acid, dodecyl-, calcium salt

Cat. No. B038657
CAS RN: 26264-06-2
M. Wt: 691.1 g/mol
InChI Key: OOCMUZJPDXYRFD-UHFFFAOYSA-L
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Description

“Benzenesulfonic acid, dodecyl-, calcium salt” is also known as “Calcium dodecylbenzenesulfonate”. It is a white to light yellow granular solid . It is used as a detergent .


Synthesis Analysis

The synthesis of sulfonates, including “Benzenesulfonic acid, dodecyl-, calcium salt”, is typically achieved through a sulfonation reaction. Generally, dodecylbenzene and sulfur trioxide react in a continuous reactor, such as a falling film reactor. The product is then neutralized with calcium oxide .


Molecular Structure Analysis

The molecular formula of “Benzenesulfonic acid, dodecyl-, calcium salt” is C36H58CaO6S2 . It is a complex organic compound that includes a benzenesulfonic acid group attached to a dodecyl chain, and it forms a salt with calcium.


Chemical Reactions Analysis

Benzenesulfonic acid, which is a component of “Benzenesulfonic acid, dodecyl-, calcium salt”, exhibits the reactions typical of other aromatic sulfonic acids. It can form sulfonamides, sulfonyl chloride, and esters. The sulfonation is reversed above 220 °C .


Physical And Chemical Properties Analysis

“Benzenesulfonic acid, dodecyl-, calcium salt” appears as a transparent or slightly hazy amber liquid or a solid. It is slightly soluble in water, soluble in kerosene and xylene, and dispersible or soluble in methanol .

Scientific Research Applications

  • Control of Crystal Formation

    It is used as an additive for controlling the crystalline form of aragonite CaCO3 whiskers in a microdispersion process, specifically promoting the growth of aragonite CaCO3 whiskers (Le Du et al., 2015).

  • Morphology and Crystal Phase Alteration

    It changes the morphology of precipitated calcium carbonate from cubic to porous spheres, significantly transforming over 98% of the crystal phase from calcite to vaterite (Hwang et al., 2011).

  • Gas Hydrate Formation in Air Conditioning

    Benzenesulfonic acid salts are utilized in gas hydrate cool storage systems to decrease subcooling and accelerate gas hydrate formation, benefiting practical air conditioning engineering needs. Specifically, the sodium salt (0.03%) can be added to accelerate the formation rate and store thermal energy efficiently (Bi et al., 2006; Yuehong, 2003).

  • Surfactant in Cleaning Products

    As an industrially important anionic surfactant, it is used in detergent powders and other cleaning products (Schöngut et al., 2013).

  • Catalysis in Chemical Synthesis

    It catalyzes the synthesis of spirooxindole-pyrimidine derivatives efficiently, serving as a sustainable and economical approach in various synthetic processes (Deng et al., 2012).

  • Lube Oil Additives

    The compound is part of mixtures used as lube oil additives, where its power of dispersion and detergency is particularly valuable, increasing efficiency by increasing basicity, calcium salt percentage, and acid ratio in the mixture (Nassar et al., 2017).

  • Detergent Granulation

    It's a product of the "dry neutralization" reaction used in the granulation process of detergents, essential in the production of powder detergents (Schöngut et al., 2011).

  • Dielectric Property Enhancement

    When used in surface treatments, it increases the dielectric constant of certain composites, which has implications in electronics and materials science (Hong-son, 2014).

  • Wastewater Treatment

    The compound is involved in the degradation process of surfactants in wastewater treatment, specifically being more efficiently degraded by vacuum ultraviolet irradiation (Li et al., 2020).

Safety And Hazards

“Benzenesulfonic acid, dodecyl-, calcium salt” is a flammable material. It can cause moderate irritation to the skin, eyes, and respiratory system . Immediate steps should be taken to limit its spread to the environment .

properties

IUPAC Name

calcium;2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H30O3S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCMUZJPDXYRFD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58CaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Calcium dodecylbenzenesulfonate appears as a white to light yellow granular solid. The primary hazard is to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a detergent., Yellowish-brown liquid or white solid; [HSDB] White to light yellow solid; [CAMEO] Light brown solid; [MSDSonline]
Record name CALCIUM DODECYLBENZENESULFONATE
Source CAMEO Chemicals
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Record name Calcium dodecylbenzenesulfonate
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Flash Point

less than 100 °F (USCG, 1999)
Record name CALCIUM DODECYLBENZENESULFONATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Solubility

It is soluble in water.
Record name CALCIUM DODECYLBENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.04 at 77.0 °F (liquid solution) 0.9 at 25 °C (solvent) (USCG, 1999), 1.04 at 25 °C (liquid solution)
Record name CALCIUM DODECYLBENZENESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM DODECYLBENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/
Record name CALCIUM DODECYLBENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Benzenesulfonic acid, dodecyl-, calcium salt

Color/Form

Liquid, yellowish-brown, Light to white granular solid.

CAS RN

26264-06-2
Record name CALCIUM DODECYLBENZENESULFONATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2777
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CALCIUM DODECYLBENZENESULFONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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